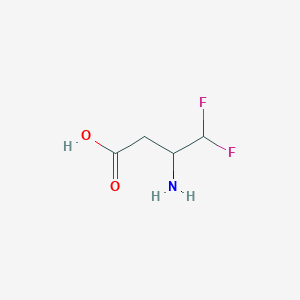

3-Amino-4,4-difluorobutanoic acid

Description

3-Amino-4,4-difluorobutanoic acid (C₄H₇F₂NO₂) is a fluorinated β-amino acid characterized by two fluorine atoms at the C4 position. Its stereospecific (2S)-enantiomer is structurally defined by the SMILES string FC(F)CC(N)C(=O)O and InChI key InChI=1S/C4H7F2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 . This compound exhibits significant biological activity, particularly as an irreversible and stereospecific inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in neurotransmitter metabolism . Its mechanism involves active-site-directed inactivation, with a marked primary isotope effect observed when deuterated analogs are used .

Properties

Molecular Formula |

C4H7F2NO2 |

|---|---|

Molecular Weight |

139.10 g/mol |

IUPAC Name |

3-amino-4,4-difluorobutanoic acid |

InChI |

InChI=1S/C4H7F2NO2/c5-4(6)2(7)1-3(8)9/h2,4H,1,7H2,(H,8,9) |

InChI Key |

OLFYIMZVBDNOOK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated β-Amino Acids

3-Amino-4,4,4-trifluorobutanoic Acid

- Structure: Differs by an additional fluorine atom at C4 (C₄H₆F₃NO₂).

- Synthesis : Asymmetric methods include biomimetic transamination of trifluoroketones and stereodivergent Mannich reactions .

- Properties : Melting point ~184°C (decomposition) , compared to the difluoro analog, which lacks reported thermal data.

- Applications: Used in protein mutagenesis as (S)-2-amino-4,4,4-trifluorobutanoic acid (TfeGly) for tRNA aminoacylation .

(S)-2-Amino-4,4-difluorobutanoic Acid (DfeGly)

Halogen-Substituted Derivatives

4-Bromo-4,4-difluorobutanoic Acid

- Structure: Bromine replaces the amino group at C4 (C₄H₅BrF₂O₂).

- Applications: Primarily a synthetic intermediate, contrasting with the enzyme-inhibitory role of the amino-substituted analog .

2-Amino-4,4-difluorobutanoic Acid Hydrochloride

Ester Derivatives

Ethyl 3-Amino-4,4-difluorobutanoate

- Structure: Ethyl ester of the parent acid (C₆H₁₁F₂NO₂) .

- Applications : Intermediate in organic synthesis; improved lipophilicity facilitates membrane permeability in drug development .

Ethyl 3-Amino-4,4,4-trifluorocrotonate

Enzyme Inhibition

- L-2-Amino-4-phosphono-4,4-difluorobutanoic Acid (F2Pab): Functions as a phosphoserine mimetic in antibodies, enabling recognition of phosphorylated peptides in p53 studies .

Protein Engineering

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.